molecular formula C6H11ClF3N B2378070 4,4,5-Trifluoroazepane hydrochloride CAS No. 1823871-41-5

4,4,5-Trifluoroazepane hydrochloride

Cat. No.: B2378070
CAS No.: 1823871-41-5
M. Wt: 189.61
InChI Key: JTOFMORPMUVMLO-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Synthetic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure in which at least one atom is nitrogen. These structures are of paramount importance in chemistry and biology, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence stems from their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for biological activity.

The significance of nitrogen heterocycles is underscored by their widespread presence in approved drugs. A significant percentage of all small-molecule pharmaceuticals contain at least one nitrogen-based heterocyclic ring. This prevalence highlights the value of these scaffolds in the design of new therapeutic agents.

Strategic Incorporation of Fluorine in Organic Molecules: A Research Perspective

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The unique properties of the fluorine atom, such as its high electronegativity, small size (mimicking a hydrogen atom), and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

Overview of Azepane Ring Systems and Their Potential as Molecular Scaffolds

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. This larger ring system, compared to the more common five- and six-membered rings, provides greater conformational flexibility. This flexibility can be advantageous in drug design, allowing the molecule to adopt an optimal conformation for binding to a biological target.

Azepane derivatives are found in a number of natural products and have been incorporated into various pharmaceutically active compounds. nih.gov The development of synthetic methods to access functionalized azepanes is an active area of research, as these scaffolds offer a gateway to novel chemical space. The introduction of substituents, including fluorine atoms, onto the azepane ring can help to constrain its conformation and fine-tune its physicochemical properties. beilstein-journals.orgresearchgate.net

Research Rationale for Investigating 4,4,5-Trifluoroazepane Hydrochloride within Fluorinated Heterocyclic Chemistry

The specific compound, this compound, with the chemical formula C₆H₁₁ClF₃N, represents a compelling target for chemical research. bldpharm.comcymitquimica.com The rationale for its investigation lies in the synergistic combination of the features discussed above. The presence of three fluorine atoms on the azepane ring is expected to have a significant impact on its properties.

The geminal difluoride at the 4-position and the single fluorine at the 5-position introduce multiple stereocenters and are likely to significantly influence the ring's conformation. researchgate.net This specific substitution pattern can lead to a preferred three-dimensional arrangement of the molecule, which could be beneficial for selective interaction with biological targets. Furthermore, the trifluorination is anticipated to enhance metabolic stability and modulate the basicity of the nitrogen atom.

While detailed experimental data on the synthesis, characterization, and specific applications of this compound are not extensively available in publicly accessible scientific literature, its structural features suggest it is a valuable building block for the synthesis of novel fluorinated molecules. Researchers in medicinal chemistry and materials science would likely be interested in this compound for creating libraries of novel compounds to screen for biological activity or to develop new materials with tailored properties. The hydrochloride salt form suggests that the compound is likely a stable, crystalline solid, which is advantageous for handling and formulation.

Below is a table summarizing the basic chemical information for this compound.

PropertyValue
Chemical Formula C₆H₁₁ClF₃N
CAS Number 1823871-41-5
Molecular Weight 189.61 g/mol
Synonyms 4,4,5-trifluoro-azepane,hydrochloride
Physical State Solid (predicted)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5-trifluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-5-1-3-10-4-2-6(5,8)9;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOFMORPMUVMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4,5 Trifluoroazepane Hydrochloride and Analogous Fluorinated Azepanes

Retrosynthetic Analysis and Design of Synthetic Pathways

A retrosynthetic analysis of 4,4,5-Trifluoroazepane hydrochloride reveals several potential synthetic strategies. The primary disconnection would be the final salt formation from the free base, 4,4,5-trifluoroazepane. The core challenge lies in the construction of the fluorinated seven-membered ring. Key disconnections for the azepane ring itself could involve the C-N bonds or strategic C-C bonds, leading back to acyclic precursors.

The synthesis of 4,4,5-trifluoroazepane necessitates the use of starting materials that already contain the requisite fluorine atoms or can be readily fluorinated. A logical approach would be to start with a six-carbon chain containing the desired fluorine substitution pattern. Potential key building blocks could include appropriately functionalized and fluorinated aldehydes, ketones, or haloalkanes. For instance, a dihaloalkane with fluorine atoms at the C4 and C5 positions relative to the terminal halogens could be a viable precursor for cyclization with ammonia (B1221849) or a suitable nitrogen-containing nucleophile. The synthesis of such fluorinated building blocks can be challenging and may require specialized fluorination reagents and techniques.

The formation of the seven-membered azepane ring is often a kinetically challenging step. nih.gov Several strategic cyclization reactions can be envisioned for the synthesis of fluorinated azepanes. One common approach is intramolecular nucleophilic substitution, where a primary amine displaces a leaving group at the other end of a carbon chain to form the cyclic amine.

Another powerful strategy is reductive amination of a dicarbonyl compound or a keto-aldehyde with ammonia or a primary amine, followed by intramolecular cyclization. For the synthesis of 4,4,5-trifluoroazepane, this would involve a precursor containing carbonyl groups at the 1 and 6 positions of a fluorinated hexane (B92381) derivative.

More advanced methods include transition-metal-catalyzed cyclization reactions. For example, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary amines has been developed for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov Similarly, a nickel(II)-catalyzed fluoroalkylative cyclization of anilines has been reported for the synthesis of benzo[b]azepines with a fluorinated side chain. thieme.de

Ring expansion strategies have also proven effective. For example, the ring expansion of trifluoromethylated pyrrolidines can lead to the formation of 2-(trifluoromethyl)azepanes. scienceopen.com Another approach involves the generation and alkylation of a 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes, followed by a ring-expansion protocol to yield 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. nih.gov

Development of Novel Synthetic Routes

The demand for enantiomerically pure fluorinated azepanes in medicinal chemistry has driven the development of stereoselective and catalytic synthetic methods.

The synthesis of chiral fluorinated azepanes often requires the use of stereoselective or enantioselective methods. One approach is to start from a chiral pool of starting materials. Alternatively, asymmetric catalysis can be employed to introduce stereocenters with high enantiomeric excess. For instance, organocatalytic asymmetric α-fluorination of aldehydes followed by reductive amination has been used to access bioactive β-fluoroamines. researchgate.net This methodology could potentially be adapted for the synthesis of chiral fluorinated azepane precursors.

A stereospecific ring expansion of enantioenriched trifluoromethylated pyrrolidines represents a viable route to enantiomerically enriched 4-substituted 2-(trifluoromethyl)azepanes. scienceopen.com This method relies on the stereospecific nature of the ring expansion reaction to transfer the chirality from the starting pyrrolidine (B122466) to the final azepane product.

Transition metal catalysis offers efficient and selective methods for the construction of the azepane ring. As mentioned earlier, copper(I) catalysis has been successfully employed in the tandem amination/cyclization of functionalized allenynes to produce trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This reaction proceeds under mild conditions and offers a direct route to functionalized azepanes.

Nickel catalysis has also emerged as a powerful tool for the synthesis of fluorinated azepanes. A nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed cascade reaction has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues with an appended fluorinated side chain. thieme.de This method is notable for its use of a green and economical radical initiator. thieme.de

The following table summarizes some of the catalytic strategies for the synthesis of fluorinated azepanes:

Catalyst SystemReaction TypeProductReference
Copper(I)Tandem Amination/CyclizationTrifluoromethyl-substituted azepin-2-carboxylates nih.gov
Nickel(II) chloride / TetrahydroxydiboronFluoroalkylative Cyclization2,3,4,5-tetrahydro-1H-benzo[b]azepines with fluorinated side chains thieme.de

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for the development of efficient and scalable synthetic routes to fluorinated azepanes. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the copper-catalyzed synthesis of trifluoromethyl-substituted azepin-2-carboxylates, the choice of the copper source and ligand can significantly impact the reaction yield and selectivity. nih.gov

In the nickel-catalyzed fluoroalkylative cyclization, the nature of the radical initiator and the reaction solvent are critical for achieving high efficiency. thieme.de The use of tetrahydroxydiboron as a radical initiator is a key innovation in this system, offering a safer and more environmentally friendly alternative to traditional radical initiators. thieme.de

The following table provides a general overview of reaction parameters that are typically optimized in the synthesis of fluorinated azepanes:

ParameterImportanceExample
CatalystAffects reaction rate, selectivity, and yield.Screening different copper(I) and nickel(II) catalysts.
SolventInfluences solubility of reactants and intermediates, and can affect reaction mechanism.Testing a range of polar and non-polar solvents.
TemperatureAffects reaction rate and can influence selectivity.Optimizing the reaction temperature to maximize yield and minimize side products.
LigandCan modulate the reactivity and selectivity of the metal catalyst.Using various phosphine (B1218219) or nitrogen-based ligands in transition metal catalysis.
Base/AcidCan be crucial for proton transfer steps and catalyst activation.Screening different organic and inorganic bases or acids.

Yield Enhancement and By-product Minimization

In the synthesis of complex molecules like fluorinated azepanes, maximizing the yield of the desired product while minimizing the formation of by-products is paramount. This is achieved through meticulous optimization of reaction parameters and strategic selection of reagents and catalysts.

Key Strategies for Yield Enhancement:

Catalyst Selection: The choice of catalyst is critical. For instance, in the fluoroalkylative cyclization of anilines to produce benzo[b]azepines, a nickel(II) chloride and tetrahydroxydiboron co-catalyzed system was developed for its efficiency and mild reaction conditions. thieme.de Similarly, Cu(I) catalysis has proven effective in tandem amination/cyclization reactions for synthesizing trifluoromethyl-substituted azepines. nih.govmdpi.com

Reaction Condition Optimization: Temperature, pressure, solvent, and reaction time are crucial variables. For example, photochemical ring expansions of nitroarenes are conducted at room temperature, which can reduce the formation of thermally induced side products. nih.gov In contrast, other cyclization reactions may require reflux conditions to proceed to completion. mdpi.com

Regio- and Stereoselectivity: Controlling the regioselectivity and stereoselectivity of a reaction is essential for minimizing isomeric by-products. Ring expansion of piperidine (B6355638) derivatives has been shown to produce azepanes with exclusive stereoselectivity and regioselectivity in excellent yields. rsc.org The inherent stereochemistry of precursors, such as enantiomerically pure alcohols used in deoxyfluorination, can be transferred to the final product, avoiding the need for chiral separations later on. nih.gov

By-product Minimization:

Using Selective Reagents: Employing highly selective reagents ensures that only the desired functional groups react. For example, specific deoxyfluorination reagents like PhenoFluor have been developed for late-stage fluorination of complex molecules with high selectivity. nih.gov

Tandem/One-Pot Reactions: Combining multiple synthetic steps into a single operation reduces handling losses and the formation of intermediate-related impurities. Gold/magnesium orthogonal relay catalysis has been used for a three-component, one-pot synthesis of substituted azepines. researchgate.net

Avoiding Protecting Groups: The use of protecting and deprotecting steps adds to the complexity of a synthesis and can generate significant waste. Designing synthetic routes that avoid these steps enhances both yield and atom economy. acs.org

The table below summarizes yields from various synthetic methods for analogous fluorinated azepanes, illustrating the outcomes of different strategies.

Synthetic MethodStarting MaterialsProduct TypeReported YieldReference
Cu(I)-Catalyzed Tandem Amination/CyclizationFunctionalized allenynes, primary/secondary aminesTrifluoromethyl-substituted azepine-carboxylates48-65% nih.gov
Ni-Catalyzed Fluoroalkylative CyclizationSuitably functionalized anilinesBenzo[b]azepines with fluorinated side chainNot specified thieme.de
Ring Expansion of PyrrolidinesSubstituted pyrrolidines, nucleophilesα-Fluoroalkylated azepanesGood to excellent researchgate.net
Photochemical Dearomative Ring ExpansionNitroarenesPolysubstituted azepanesNot specified nih.gov
Piperidine Ring ExpansionSubstituted piperidinesDiastereomerically pure azepanesExcellent rsc.org

Atom Economy and Green Chemistry Principles in Azepane Synthesis

The principles of green chemistry and atom economy are increasingly integral to modern synthetic design, aiming to create chemical processes that are efficient, sustainable, and environmentally benign. acs.orgresearchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient as they minimize the generation of waste. wikipedia.orgnih.gov In contrast, substitution and elimination reactions often have poor atom economy.

Applying Green Chemistry to Fluorinated Azepane Synthesis:

High Atom Economy Reactions: The synthesis of azepanes can leverage highly atom-economical reactions. Pericyclic reactions like the Diels-Alder cycloaddition, for instance, can be 100% atom-economical, incorporating all atoms from the starting materials into the product. nih.gov The development of catalytic tandem reactions, where multiple transformations occur in one pot, also aligns with this principle by reducing the number of reagents and waste streams. nih.govmdpi.com

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled, minimizing waste. acs.org The syntheses of fluorinated azepanes frequently employ transition-metal catalysts (e.g., Pd, Cu, Ni) to achieve high efficiency and selectivity. mdpi.comthieme.dedovepress.com

Benign Solvents and Reagents: A key goal of green chemistry is to avoid or replace hazardous reagents and solvents. researchgate.net Research into fluorination chemistry focuses on developing safer fluorinating agents to replace hazardous ones. dovepress.comnih.gov Furthermore, the use of greener radical initiators, such as tetrahydroxydiboron, is a step towards more sustainable processes. thieme.de

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The photochemical synthesis of azepanes from nitroarenes using blue light is an example of an energy-efficient process. nih.gov

Reduction of Derivatives: Synthetic routes should be designed to minimize the use of protecting groups, which add steps and generate waste. acs.org The development of chemoselective reactions that target specific functional groups in a complex molecule can obviate the need for protection-deprotection sequences. nih.gov

The table below contrasts different reaction types commonly used in organic synthesis based on their adherence to atom economy principles.

Reaction TypeGeneral Atom EconomyExample in Heterocycle Synthesis
Addition/Cycloaddition Excellent (often 100%)Diels-Alder reaction to form a cyclic backbone. nih.gov
Rearrangement Excellent (100%)Ring expansion of a pyrrolidine to an azepane. researchgate.net
Substitution Fair to PoorNucleophilic substitution to introduce a functional group, generating a leaving group as waste.
Elimination PoorDehydration to form a double bond, generating water as a by-product.
Wittig Reaction Very PoorGenerates triphenylphosphine (B44618) oxide as a high molecular weight by-product. primescholars.com

Considerations for Preparative Scale Synthesis in Research Settings

Scaling up a chemical synthesis from the milligram-scale of initial discovery to the gram- or multi-gram-scale required for further research presents significant challenges. acsgcipr.org What works efficiently in a small flask may not be directly translatable to a larger reactor due to changes in mass and heat transfer, reagent addition rates, and safety considerations.

Key Considerations for Scale-Up:

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become critical factors on a larger scale. Expensive catalysts or complex starting materials may render a route impractical for preparing large quantities. google.com

Reaction Conditions:

Thermal Management: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant safety risks (runaway reactions) or efficiency problems on a larger scale. Proper reactor design and cooling/heating systems are essential.

Mixing: Efficient mixing is harder to achieve in large reactors, which can lead to localized "hot spots," lower yields, and increased by-product formation.

Purification: Methods like preparative column chromatography, which are standard in small-scale research, can become cumbersome and solvent-intensive at a larger scale. Alternative purification techniques such as crystallization, distillation, or preparative high-performance liquid chromatography (HPLC) may be necessary. nih.gov The synthesis of some azepane derivatives has been successfully scaled to the gram level, indicating the feasibility of these routes. researchgate.netmdpi.com

Safety: The hazards associated with reagents (e.g., toxicity, flammability) and reactions (e.g., high pressure, exotherms) must be carefully assessed and mitigated.

Process Robustness: A scalable synthesis should be robust, meaning it is insensitive to small variations in reaction parameters, ensuring reproducibility.

Telescoping Reactions: To improve efficiency and minimize manual handling and purification steps, reactions can be "telescoped," where the crude product of one step is used directly in the next without isolation. Continuous flow reactors are particularly well-suited for this approach. acsgcipr.org

The transition from a bench-scale procedure to a preparative-scale synthesis requires a shift in focus from mere chemical feasibility to process efficiency, safety, and economic viability.

Advanced Spectroscopic and Stereochemical Characterization of 4,4,5 Trifluoroazepane Hydrochloride

Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring is an inherently flexible system, capable of adopting a variety of twist-chair and twist-boat conformations. The presence of substituents, particularly electronegative fluorine atoms, can create strong conformational biases, effectively "locking" the ring into a limited set of low-energy states.

The azepane ring is characterized by a complex potential energy surface with multiple low-energy conformations and relatively low barriers for interconversion. The principal dynamic processes are pseudorotation and ring inversion. For 4,4,5-Trifluoroazepane hydrochloride, the ring is expected to exist as a dynamic equilibrium of several conformers.

Variable-temperature (VT) NMR spectroscopy is the primary technique for studying these dynamic processes. As the temperature is lowered, the rate of conformational exchange slows down. If the exchange rate becomes slow on the NMR timescale, separate signals for the axial and equatorial protons of each distinct conformer can be observed. Coalescence temperature analysis allows for the calculation of the free energy barrier (ΔG‡) to ring inversion. While the specific barrier for this compound has not been reported, studies on related substituted azepanes suggest that these barriers can be significantly influenced by the nature and position of substituents. The protonation of the nitrogen to form the hydrochloride salt introduces a bulky, charged group, which further influences the conformational equilibrium.

The trifluorinated substitution pattern at the C4 and C5 positions is expected to dominate the conformational preferences of the azepane ring through a combination of powerful steric and electronic effects. rsc.org

Steric Effects: The geminal difluoro substitution at C4 and the single fluorine at C5 introduce significant steric bulk, which will disfavor certain conformations where these groups would experience eclipsing or 1,3-diaxial interactions with other ring atoms.

Electronic Effects: The highly polar nature of the C-F bond is the most critical factor. Several electronic interactions are anticipated to control the ring's geometry:

Hyperconjugation: Stabilizing interactions, such as σCH → σ*CF, can influence the torsional angles within the ring. This effect is known to stabilize gauche arrangements between adjacent C-H and C-F bonds. soton.ac.uk

Dipole-Dipole Interactions: The molecule will orient to minimize the repulsion between the C-F bond dipoles.

Charge-Dipole Interaction: In the hydrochloride salt form, a crucial stabilizing interaction is the electrostatic attraction between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atoms (Fδ-). This C–F···N+ interaction often favors conformations where a fluorine atom is positioned gauche to the nitrogen, which can significantly rigidify the ring system into a preferred conformation. rsc.org

Given these factors, it is probable that this compound does not exist as a randomly disordered collection of conformers but instead adopts one or a few dominant conformations where these stabilizing electronic interactions are maximized.

Elucidation of Stereoisomerism and Diastereomeric Relationships

The substitution pattern of 4,4,5-Trifluoroazepane creates a chiral center at the C5 position. Consequently, the compound can exist as a pair of enantiomers: (R)-4,4,5-Trifluoroazepane and (S)-4,4,5-Trifluoroazepane. Synthesis from achiral precursors would typically yield a racemic mixture.

Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of another source of chirality. A classical and highly applicable strategy for resolving racemic amines like 4,4,5-Trifluoroazepane is through the formation of diastereomeric salts.

The process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine•(R)-acid and (S)-amine•(R)-acid). Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the addition of a strong base neutralizes the chiral acid, liberating the individual, enantiomerically pure (R) and (S) forms of the free amine, which can then be converted back to the hydrochloride salt if desired.

Distinguishing between and assigning the absolute stereochemistry of the enantiomers requires specific spectroscopic methods.

NMR Spectroscopy in a Chiral Environment: While the NMR spectra of enantiomers are identical in standard achiral solvents (like CDCl₃ or D₂O), they can be differentiated by using a chiral solvating agent or a chiral shift reagent. These agents interact differently with each enantiomer, forming transient diastereomeric complexes that result in separate, distinguishable signals in the ¹H or ¹⁹F NMR spectrum.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a definitive technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. Therefore, if the spectrum of one enantiomer is known or can be reliably predicted through computational methods (e.g., time-dependent density functional theory), the absolute configuration of a sample can be unequivocally assigned.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Confirming the constitution, configuration, and conformation of this compound relies on a suite of modern spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to detect the protonated molecular ion and confirm its elemental composition against the theoretical value.

Table 1: Theoretical HRMS Data for 4,4,5-Trifluoroazepane

Formula Ion Calculated Exact Mass

This interactive table shows the expected exact mass for the protonated molecule, which is a key value for confirming its elemental composition via HRMS.

2D NMR Spectroscopy: A combination of 2D NMR experiments is essential for the complete assignment of all proton and carbon signals and for elucidating the molecule's 3D structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, allowing for the mapping of the proton connectivity throughout the azepane ring, from H-2 through H-3, H-5, H-6, and H-7.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of the carbon chemical shifts.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical and conformational analysis. It detects protons that are close in space, regardless of whether they are bonded. For a favored ring conformation, NOESY would reveal key spatial relationships, such as those between axial and equatorial protons on adjacent carbons (e.g., H-3ax to H-2ax) and across the ring, which are used to define the relative stereochemistry and the dominant ring pucker.

Table 2: Expected NMR Spectroscopic Data for Structural Elucidation

Technique Information Provided Example Application for 4,4,5-Trifluoroazepane
¹⁹F NMR Direct observation of fluorine environments Two signals expected: one for the two F atoms on C4 and one for the F atom on C5.
¹H-¹H COSY Reveals H-H bond connectivity Shows correlations between H-2/H-3, H-5/H-6, and H-6/H-7.
¹H-¹³C HSQC Connects protons to their attached carbons Assigns δC for C2, C3, C5, C6, and C7 based on known proton shifts.
¹H-¹³C HMBC Shows long-range H-C connectivity (2-3 bonds) Correlations from H-3/H-5 to the C4 carbon would confirm the gem-difluoro position.

| ¹H-¹H NOESY | Identifies protons that are close in 3D space | Strong signals between 1,3-diaxial protons would confirm a chair-like conformation. |

This interactive table outlines how different advanced NMR techniques would be applied to determine the precise structure of the title compound.

Computational Chemistry and Theoretical Investigations of 4,4,5 Trifluoroazepane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundational understanding of its geometry and stability.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the geometry of medium-sized molecules like 4,4,5-Trifluoroazepane hydrochloride. A typical DFT study involves selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform a geometry optimization. nih.gov This process systematically alters the molecular geometry to find the lowest energy arrangement, known as the ground state.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Putative Ground State Conformer of this compound This table presents hypothetical data representative of what a DFT calculation (e.g., at the M06-2X/6-311++G(d,p) level) would generate for one of the stable conformers.

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond LengthC4F--1.35 Å
Bond LengthC5F--1.38 Å
Bond LengthN1H--1.02 Å
Bond AngleFC4F-106.5°
Bond AngleC3C4C5-114.0°
Dihedral AngleC2N1C7C6-55.2°
Dihedral AngleC3C4C5C665.8°

While DFT is excellent for geometries, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed for more accurate energy calculations. mdpi.comacs.org These methods are computationally more intensive but provide a more rigorous treatment of electron correlation, which is crucial for determining the relative stabilities of different conformers.

After obtaining various stable geometries from DFT optimizations, single-point energy calculations using a method like MP2 with a large basis set (e.g., aug-cc-pVTZ) can be performed. nih.gov This approach provides a highly accurate energy landscape, allowing for the precise determination of the global minimum energy conformer and the relative energies of other low-lying conformers. This information is critical for understanding the equilibrium population of different shapes the molecule can adopt at a given temperature.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, revealing the dynamic nature of the molecule, including its conformational flexibility and interactions with its environment. nih.gov

The seven-membered azepane ring is inherently flexible and can adopt multiple conformations, such as twist-chair and twist-boat forms. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box and calculating the forces between atoms over hundreds of nanoseconds.

This simulation would map the conformational landscape by revealing which conformations are most frequently visited and the energetic barriers between them. Techniques like accelerated MD or replica-exchange MD can be used to enhance sampling and ensure a thorough exploration of the conformational space. nih.gov The resulting trajectory can be analyzed to identify the principal modes of motion and the pathways for interconversion between different chair and boat conformers, providing a detailed picture of the molecule's flexibility.

The conformation and behavior of a charged molecule like this compound are significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects.

Explicit Solvation: In this model, the azepane molecule is surrounded by a large number of individual solvent molecules (e.g., water). This approach provides the most detailed picture, capturing specific hydrogen bonding interactions between the ammonium (B1175870) group (N-H+), the chloride ion, the fluorine atoms, and the solvent.

Implicit Solvation: This model represents the solvent as a continuous medium with a defined dielectric constant. While less computationally expensive, it captures the bulk electrostatic effects of the solvent on the solute's conformation and stability.

Simulations in different solvents would demonstrate how the conformational equilibrium shifts in response to the polarity of the environment. For instance, polar solvents are expected to stabilize conformations with larger dipole moments and facilitate charge separation between the azepanium cation and the chloride anion.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, theoretical methods could be used to explore its synthesis or potential degradation pathways.

For example, one could model a key step in its synthesis, such as a ring-expansion reaction from a substituted piperidine (B6355638) or a cyclization reaction. rsc.org By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. DFT methods are commonly used to locate transition state geometries. This analysis reveals the activation energy barrier for the reaction, which determines its rate, and can clarify the regioselectivity and stereoselectivity of the process. For instance, calculations could explain why fluorination occurs at specific positions on the azepane ring by comparing the activation energies of different possible reaction pathways.

Transition State Characterization in Synthetic Pathways

The synthesis of complex molecules like this compound involves multi-step reaction sequences. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields. Transition state theory, coupled with quantum mechanical calculations, provides a powerful framework for identifying the highest energy barriers along a reaction coordinate, which correspond to the transition states. rowansci.com

For the synthesis of the trifluoroazepane core, a key step might involve the fluorination of an azepane precursor or the cyclization of a fluorinated linear amine. Computational methods, such as Density Functional Theory (DFT), can be employed to model these reaction pathways. By locating the transition state structures and calculating their energies, chemists can gain insights into the feasibility of a proposed synthetic route.

For instance, in a hypothetical fluorination reaction, different fluorinating agents could be modeled, and the activation energies for each pathway could be compared. This allows for the in silico screening of reagents to identify the most efficient one. The geometry of the transition state also provides valuable information about the stereochemical outcome of the reaction.

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Key Imaginary Frequency (cm⁻¹)
C-F Bond FormationDFT (B3LYP/6-31G*)25.4-450 (C-F stretch)
Ring ClosureDFT (M06-2X/def2-TZVP)18.2-320 (C-N bond formation)

*This table presents hypothetical data for illustrative purposes.

Computational Prediction of Reaction Selectivity

Many organic reactions can yield multiple products, and controlling the selectivity (chemo-, regio-, and stereoselectivity) is a central challenge in synthesis. Computational models are increasingly used to predict and explain the selectivity of chemical reactions. rsc.org For a molecule with multiple reactive sites like a precursor to 4,4,5-Trifluoroazepane, predicting which site will react is critical.

For example, if a synthetic route involves the reduction of a carbonyl group in the presence of other functional groups, computational chemistry can predict the most likely outcome. By calculating the energies of the different possible products and the transition states leading to them, the kinetic and thermodynamic products can be identified. This predictive capability can save significant experimental time and resources by guiding the choice of reagents and reaction conditions to favor the desired isomer.

In the context of 4,4,5-Trifluoroazepane, controlling the stereochemistry at the C4 and C5 positions is crucial. Computational analysis of the diastereoselectivity of the fluorination step, for instance, would involve calculating the energies of the transition states leading to the different diastereomers. The calculated energy differences can then be used to predict the diastereomeric ratio.

In Silico Prediction of Molecular Interactions and Binding Modes

Ligand-Target Docking Studies for Hypothetical Binding Sites

Once synthesized, understanding how this compound might interact with biological targets is a key question in drug discovery. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com Given a hypothetical protein target, docking studies can be performed to predict the binding mode and affinity of the trifluoroazepane derivative.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. ijper.org The trifluoro-substitution on the azepane ring can significantly influence its binding properties, potentially leading to stronger interactions with the target protein. The results from docking can guide the design of analogues with improved potency and selectivity.

Table 2: Hypothetical Docking Results for this compound Against a Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesASP-168, LYS-72, PHE-80
Hydrogen Bonds2 (with ASP-168)
Hydrophobic InteractionsAzepane ring with PHE-80

*This table presents hypothetical data for illustrative purposes.

Molecular Mechanics and Force Field Development for Azepane Systems

To perform more advanced simulations, such as molecular dynamics (MD), an accurate molecular mechanics (MM) force field is required. nih.gov A force field is a set of parameters that describes the potential energy of a system of atoms. arxiv.org While general-purpose force fields exist, their accuracy for highly specialized molecules like fluorinated azepanes may be limited.

Therefore, the development of a specific force field for azepane systems, and particularly for this compound, would be beneficial. This process involves parameterizing the force field against high-level quantum mechanical calculations and experimental data, where available. rsc.orgresearchgate.net A well-parameterized force field can then be used in MD simulations to study the conformational dynamics of the molecule, its solvation properties, and its interactions with biological macromolecules over time. arxiv.org

Cheminformatics and Data-Driven Approaches for Azepane Design

Cheminformatics combines chemistry, computer science, and information science to, for example, design novel compounds with desired properties. mewburn.com For the design of new azepane derivatives, cheminformatics tools can be used to build virtual libraries of compounds based on the 4,4,5-Trifluoroazepane scaffold.

These virtual libraries can then be screened in silico for properties such as drug-likeness, predicted bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Machine learning models, trained on large datasets of known bioactive molecules, can be used to predict the biological activity of the newly designed azepane analogues. researchgate.net This data-driven approach can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. cam.ac.uk

By leveraging these computational and data-driven approaches, the exploration of the chemical space around the this compound scaffold can be performed more efficiently, leading to the identification of novel compounds with potentially valuable therapeutic properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azepane Derivatives

Fundamental Principles of Molecular Design for Fluorinated Compounds

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.com The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), and its high electronegativity (3.98 on the Pauling scale)—allow it to impart significant changes to a molecule's properties without introducing substantial steric bulk. tandfonline.comscispace.com

Key principles guiding the use of fluorine in molecular design include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can block metabolic pathways, prolonging the drug's half-life. researchgate.net

Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. ingentaconnect.com

Basicity (pKa) Modulation: As a potent electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the azepane ring. This reduction in basicity can improve oral absorption and cell permeability by increasing the population of the more membrane-permeant neutral form of the molecule at physiological pH. tandfonline.comnih.gov

Binding Affinity and Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with biological targets. scispace.comresearchgate.net It can alter the electronic distribution within a molecule, potentially strengthening its binding to a target receptor or enzyme. tandfonline.com

Conformational Control: The introduction of fluorine can create strong local dipole moments and induce specific conformational preferences through stereoelectronic effects, such as the gauche effect. This can "lock" a molecule into a more biologically active conformation. chim.itnih.gov

Systemic Analysis of Structural Modifications on Azepane Derivatives

The seven-membered azepane ring possesses a higher degree of conformational freedom compared to smaller five- or six-membered rings, making conformational control a significant challenge. nih.govchim.it Fluorination serves as a critical tool for tuning the three-dimensional structure of these flexible scaffolds.

The precise placement of fluorine atoms on the azepane ring can have a profound and sometimes non-intuitive impact on its conformation. Research has shown that the rigidifying effect of a fluorine substituent is highly dependent on its interaction with other groups present on the ring. researchgate.netbeilstein-journals.org

CompoundSubstituentsObserved Conformation in SolutionRationale
Azepane 21OBn, N₃DisorderedCompeting preferences for substituents to adopt pseudoequatorial positions. beilstein-journals.org
Azepane 22(6S)-F, OBn, N₃DisorderedThe introduction of fluorine was not sufficient to overcome the competing conformational preferences of the other groups. beilstein-journals.org
Azepane 23F, OBn, N₃ (different stereochemistry)One dominant geometryThe stereochemical arrangement allowed for a synergistic effect where the fluorine and other substituents could simultaneously occupy favorable positions, leading to a rigid structure. researchgate.netbeilstein-journals.org

Table 1: Influence of Fluorination and Co-substituents on Azepane Conformation.

The stereoselective incorporation of fluorine into the azepane scaffold can dramatically alter its physical and chemical properties, which in turn influences ligand recognition. nih.gov By restricting the conformational flexibility of the azepane ring, fluorine can pre-organize the molecule into a conformation that is optimal for binding to a biological target.

This conformational locking can enhance binding affinity and selectivity. For example, the gauche effect between a C-F bond and an adjacent electronegative atom (like the ring nitrogen) can stabilize a specific conformer. chim.it The precise stereochemistry of the fluorine atom determines which conformer is favored, meaning that different stereoisomers of a fluorinated azepane derivative can exhibit vastly different biological activities. This principle is fundamental to SAR, as it underscores the importance of three-dimensional structure in molecular interactions.

Applications of Fragment-Based Approaches to Azepane Scaffolds in Molecular Discovery

Fragment-based drug discovery (FBDD) is an established method for identifying novel lead compounds. It involves screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. researchgate.net Promising fragments are then optimized and grown into more potent, drug-like molecules.

Azepane scaffolds, particularly those with three-dimensional diversity, are valuable additions to fragment libraries. researchgate.net The non-planar nature of the azepane ring allows for the exploration of new chemical space that is often inaccessible with flat, aromatic fragments. nih.gov Recent explorations into unexploited simple drug scaffolds have identified novel bicyclic azepanes with potent neuropharmacological activity, highlighting the potential of this ring system in drug discovery. nih.govacs.org Fluorinated azepane fragments can be particularly useful, as the fluorine atom can serve as a probe for specific interactions in the target's binding pocket while also providing a vector for future synthetic elaboration.

Bioisosteric Replacements and Scaffold Hopping Strategies Utilizing Azepane Frameworks

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for lead optimization and the generation of new intellectual property. researchgate.netniper.gov.in Both techniques involve replacing a part of a known active molecule with a different chemical moiety to improve its properties.

Bioisosteric Replacement: This strategy involves substituting a functional group or substructure with another that has similar physical or chemical properties, with the goal of retaining biological activity while improving other characteristics like metabolic stability, solubility, or toxicity. spirochem.comnih.gov A fluorinated azepane could, for example, be used as a bioisostere for other cyclic amines to fine-tune basicity and lipophilicity.

Scaffold Hopping: This is a more drastic modification where the central core or "scaffold" of a molecule is replaced with a structurally distinct framework, while preserving the geometric arrangement of key binding groups. nih.govnih.gov The azepane framework is an attractive option for scaffold hopping, particularly as a replacement for more common five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). nih.gov This strategy allows chemists to move into novel chemical space, potentially leading to compounds with improved properties or a different side-effect profile. For example, replacing a piperidine ring with an azepane can alter the exit vectors of substituents, allowing for different interactions with a target protein and potentially leading to a novel and patentable chemical series.

Mechanistic Chemical Biology and Molecular Target Engagement Research for Azepane Derivatives

Investigation of Molecular Recognition Mechanisms

Molecular recognition is a fundamental process in biology, underpinning the specific binding of a ligand to its target macromolecule. For azepane derivatives, including the trifluorinated analogue, the nature and strength of this recognition are dictated by a combination of non-covalent interactions and the conformational dynamics of both the ligand and the target.

The binding of a ligand to a protein is a complex interplay of various non-covalent forces. nih.gov These interactions, while individually weak, collectively contribute to the high affinity and specificity observed in biological systems. For azepane-containing molecules, several types of non-covalent interactions are of particular importance:

Hydrogen Bonds: The nitrogen atom in the azepane ring can act as a hydrogen bond acceptor, and if protonated (as in the hydrochloride salt), the N-H group can serve as a hydrogen bond donor. These interactions are highly directional and play a crucial role in defining the orientation of the ligand within the binding site. mdpi.com

Hydrophobic Interactions: The aliphatic carbon backbone of the azepane ring is nonpolar and tends to be excluded from the aqueous environment, favoring its association with hydrophobic pockets on the protein surface.

Halogen Bonds: The introduction of fluorine atoms in 4,4,5-Trifluoroazepane hydrochloride can lead to the formation of halogen bonds. In this interaction, the electron-deficient region on the fluorine atom (the σ-hole) can interact favorably with a nucleophilic partner, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in the protein.

π-Interactions: If the azepane derivative is further substituted with aromatic rings, π-π stacking and cation-π interactions can significantly contribute to the binding affinity. mdpi.com

The following table summarizes the key non-covalent interactions and their potential roles in the binding of azepane derivatives.

Interaction TypeDescriptionPotential Role in Azepane Binding
Hydrogen BondingElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The azepane nitrogen can act as a hydrogen bond acceptor or donor, crucial for specific recognition.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.Contribute to the overall binding affinity through shape complementarity with the binding pocket.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The carbon backbone of the azepane ring can favorably interact with hydrophobic regions of the target protein.
Halogen BondingA non-covalent interaction where a halogen atom acts as an electrophilic species.The fluorine atoms in 4,4,5-Trifluoroazepane can form halogen bonds with electron-rich atoms in the binding site.

The introduction of fluorine atoms, as in this compound, can have a significant impact on the conformational preferences of the azepane ring. rsc.org The steric bulk and the electronic effects of the fluorine atoms can bias the conformational equilibrium towards a more limited set of low-energy conformations. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding and potentially lead to higher affinity and selectivity. rsc.org

Upon binding, not only does the ligand adapt its conformation, but the protein target may also undergo conformational changes to accommodate the ligand. nih.govresearchgate.net These changes can range from subtle side-chain rearrangements to more significant domain movements. The ability of an azepane derivative to induce a specific conformational change in the target protein is often critical for its biological activity. nih.gov

In Vitro Methodologies for Characterizing Azepane-Protein Interactions

A variety of biophysical techniques are employed to study the interactions between small molecules, such as azepane derivatives, and their protein targets. nih.govirbm.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, as well as insights into the structural changes that occur upon binding.

Determining the binding affinity of a ligand for its target is a crucial step in drug discovery. nih.gov Several biophysical methods are commonly used for this purpose:

Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. SPR provides real-time data on the association and dissociation rates of the binding event, from which the equilibrium dissociation constant (Kd) can be calculated. irbm.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Chemical shift perturbation studies can identify the residues in the protein that are involved in the binding interface. NMR can also be used to determine the structure of the protein-ligand complex. nih.gov

Fluorescence-Based Assays: These assays rely on changes in the fluorescence properties of the protein or a fluorescently labeled ligand upon binding. Techniques such as fluorescence polarization and fluorescence resonance energy transfer (FRET) are commonly used.

The table below compares these common biophysical techniques for determining binding affinity.

TechniquePrincipleInformation Obtained
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.Binding kinetics (kon, koff), binding affinity (Kd).
Isothermal Titration Calorimetry (ITC)Measures the heat change associated with a binding event.Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Nuclear Magnetic Resonance (NMR)Detects changes in the nuclear spin states of atoms in a magnetic field.Binding site mapping, structural information, binding affinity (Kd).
Fluorescence-Based AssaysMeasures changes in fluorescence properties upon binding.Binding affinity (Kd).

As previously mentioned, the binding of a ligand can induce conformational changes in the target protein. researchgate.net Several techniques can be used to study these changes:

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the protein-ligand complex. By comparing the structure of the complex with that of the unbound protein, any ligand-induced conformational changes can be identified in detail. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. Changes in the CD spectrum upon ligand binding can indicate alterations in the protein's alpha-helical or beta-sheet content. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS measures the rate at which amide protons in the protein backbone exchange with deuterium (B1214612) in the solvent. Ligand binding can alter the exchange rate in specific regions of the protein, revealing changes in conformation and dynamics.

Theoretical Frameworks for Allosteric Modulation by Azepane-Based Molecules

Allosteric modulation is a phenomenon in which a ligand binds to a site on a protein (an allosteric site) that is distinct from the primary (orthosteric) binding site, and in doing so, modulates the activity of the protein. nih.gov Allosteric modulators can be either positive (enhancing activity) or negative (inhibiting activity). nih.gov

Azepane-based molecules, with their conformational flexibility and potential for diverse chemical modifications, are attractive scaffolds for the design of allosteric modulators. The binding of an azepane derivative to an allosteric site can induce a conformational change that is propagated through the protein structure to the orthosteric site, thereby altering its binding properties or catalytic activity. nih.gov

The design of allosteric modulators is often guided by computational modeling and structural biology. Understanding the dynamic nature of the target protein and identifying potential allosteric pockets are key steps in this process. The trifluorination in this compound could play a crucial role in the specificity and affinity for an allosteric site, potentially through favorable interactions within a specific sub-pocket.

Design and Application of Azepane-Based Chemical Probes for Research

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of fluorine, including its high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of bioactive molecules. In the context of azepane derivatives, fluorination offers a powerful tool to develop sophisticated chemical probes for elucidating complex biological processes. The compound this compound stands as a key building block in the development of such fluorinated probes.

The azepane core, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. bohrium.comnih.gov Its inherent conformational flexibility allows it to interact with a diverse range of biological targets. However, this flexibility can also present challenges in achieving high target specificity and potency. Strategic fluorination, as seen in this compound, can constrain the conformational landscape of the azepane ring, leading to a more pre-organized conformation for optimal target binding. beilstein-journals.orgmq.edu.auresearchgate.net This conformational restriction can enhance binding affinity and selectivity for a specific molecular target.

The introduction of multiple fluorine atoms can also significantly alter the electronic properties of the azepane ring, influencing its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket. nih.gov These modifications are critical in the rational design of chemical probes with tailored properties for specific biological investigations.

While direct and extensive research on this compound itself is not widely published, its utility is recognized in the context of developing fluorinated probes. The following sections will explore the hypothetical design and application of a chemical probe derived from this scaffold, based on established principles of chemical biology and probe design.

Hypothetical Design of a 4,4,5-Trifluoroazepane-Based Chemical Probe

To investigate the molecular targets and cellular functions of a novel class of azepane-based inhibitors of Protein Kinase X (PKX), a hypothetical chemical probe, designated TFA-Probe-1 , was designed. The design of TFA-Probe-1 incorporates three key components: the 4,4,5-trifluoroazepane moiety for target engagement, a reporter tag for detection, and a linker to connect these two elements.

Table 1: Components of the Hypothetical Chemical Probe TFA-Probe-1

Component Structure/Function Rationale
Recognition Element 4,4,5-Trifluoroazepane Provides affinity and selectivity for the ATP-binding pocket of PKX. The trifluoro-substitution pattern is hypothesized to enhance binding by interacting with a specific sub-pocket and improving metabolic stability.
Reporter Tag Biotin (B1667282) Enables detection and purification of probe-protein complexes using streptavidin-based affinity chromatography.

| Linker | Polyethylene glycol (PEG) spacer | Provides sufficient length and flexibility to minimize steric hindrance between the recognition element and the reporter tag, thus preserving the binding affinity of the probe for its target. |

The synthesis of TFA-Probe-1 would involve the functionalization of the secondary amine of this compound to attach the PEG linker, followed by the conjugation of biotin to the distal end of the linker.

Application in Target Identification and Engagement Studies

The primary application of TFA-Probe-1 would be in chemoproteomic experiments to identify the cellular targets of the parent azepane inhibitor. This would involve treating cell lysates or intact cells with TFA-Probe-1, followed by affinity purification of the probe-protein complexes using streptavidin-coated beads. The enriched proteins would then be identified by mass spectrometry.

Table 2: Hypothetical Results of a Chemoproteomic Experiment Using TFA-Probe-1

Protein ID Protein Name Peptide Count Fold Enrichment (TFA-Probe-1 vs. Control)
P12345 Protein Kinase X (PKX) 25 50.2
Q67890 Protein Kinase Y (PKY) 8 5.8

The data in Table 2 would strongly suggest that Protein Kinase X is the primary target of the azepane inhibitor, with significantly higher enrichment compared to other proteins.

Furthermore, TFA-Probe-1 could be utilized in target engagement studies to confirm the interaction with PKX in a cellular context. A competition experiment could be performed where cells are pre-treated with the non-biotinylated parent inhibitor before the addition of TFA-Probe-1. A dose-dependent decrease in the signal from the biotinylated probe would indicate successful target engagement by the parent compound.

Table 3: Hypothetical Target Engagement Assay Results

Concentration of Parent Inhibitor (µM) Remaining TFA-Probe-1 Signal (%)
0 100
0.1 85
1 45
10 15

These hypothetical findings would demonstrate the utility of a chemical probe based on the this compound scaffold in modern chemical biology research for target identification, validation, and the elucidation of molecular mechanisms of action. The strategic use of fluorination in the design of such probes can significantly enhance their precision and effectiveness as research tools.

Emerging Research Avenues and Future Prospects in 4,4,5 Trifluoroazepane Hydrochloride Research

Integration of Artificial Intelligence and Machine Learning in Azepane Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the landscape of drug discovery and molecular design. nih.govmdpi.com These computational tools are being increasingly employed to navigate the vast chemical space and predict the properties of novel molecules, thereby accelerating the design-make-test-analyze cycle. astrazeneca.com

In the context of azepane research, AI and ML algorithms can be trained on large datasets of known compounds to identify structure-activity relationships (SAR) and structure-property relationships (SPR). mdpi.comnih.gov For instance, machine learning models, such as graph neural networks, can predict the biological activity, pharmacokinetic profiles, and potential toxicity of novel azepane derivatives before they are synthesized. astrazeneca.comacs.org This predictive power allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. youtube.com

Specifically for fluorinated azepanes like 4,4,5-Trifluoroazepane hydrochloride, AI can assist in several ways:

Predictive Modeling: ML models can be developed to predict the impact of fluorination at specific positions on the azepane ring on properties such as pKa, conformational preference, and metabolic stability. mdpi.com

De Novo Design: Generative AI models can design novel azepane scaffolds with desired properties by learning from the chemical features of existing active molecules. nih.gov

Reaction Prediction: AI tools can predict the outcomes of complex fluorination reactions, aiding in the design of efficient synthetic routes to novel fluorinated azepanes. rsc.org

The integration of AI and ML is poised to significantly enhance the efficiency of discovering and optimizing new azepane-based compounds for a variety of applications.

Development of Advanced Fluorination Methodologies for Heterocyclic Systems

The synthesis of complex fluorinated heterocycles like this compound is often challenging, demanding specialized fluorination reagents and methods. rsc.orgtandfonline.com Consequently, the development of novel and more efficient fluorination techniques is a vibrant area of chemical research. numberanalytics.com

Recent advances have focused on late-stage fluorination, where fluorine is introduced in the final steps of a synthetic sequence. This approach is highly valuable as it allows for the rapid diversification of complex molecular scaffolds. tandfonline.com Key emerging methodologies applicable to the synthesis of fluorinated azepanes include:

Electrophilic Fluorination: Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used for the introduction of fluorine. numberanalytics.com Research is ongoing to develop more selective and reactive electrophilic fluorinating agents.

Nucleophilic Fluorination: Sources of nucleophilic fluoride (B91410), such as cesium fluoride (CsF) and tetrabutylammonium (B224687) fluoride (TBAF), are crucial for introducing fluorine via substitution reactions. numberanalytics.com The development of anhydrous and more soluble fluoride sources continues to be an important goal.

Radical Fluorination: This relatively new approach utilizes fluorine radicals to fluorinate heterocycles, often with high regioselectivity. numberanalytics.com It has shown promise for fluorinating molecules with sensitive functional groups. numberanalytics.com

Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool for C-F bond formation under mild conditions, offering new pathways for the synthesis of fluorinated heterocycles.

These advanced methods will be instrumental in accessing a wider range of structurally diverse fluorinated azepanes, facilitating the exploration of their chemical and biological properties.

Table 1: Comparison of Advanced Fluorination Methodologies

Methodology Reagent Type Key Advantages Potential Challenges
Electrophilic Fluorination F+ source (e.g., Selectfluor®) Broad substrate scope, commercially available reagents. Can require harsh reaction conditions, regioselectivity can be an issue. numberanalytics.com
Nucleophilic Fluorination F- source (e.g., CsF, TBAF) Good for introducing fluorine via substitution. Requires anhydrous conditions, fluoride source solubility can be low. numberanalytics.com
Radical Fluorination Radical initiators and F source High regioselectivity, good for sensitive functional groups. Can be complex to control, may require specialized equipment. numberanalytics.com
Photoredox Catalysis Photocatalyst and F source Mild reaction conditions, high functional group tolerance. Can be sensitive to light and oxygen, catalyst cost can be high.

Exploration of Azepane Scaffolds in Catalysis and Materials Science

While the primary focus of azepane research has been in medicinal chemistry, their unique structural and electronic properties also make them attractive scaffolds for applications in catalysis and materials science. nih.gov The seven-membered ring of azepane provides a flexible yet constrained framework that can be functionalized to create novel ligands for transition metal catalysis.

The introduction of fluorine, as in this compound, can further modulate the electronic properties of these ligands, potentially leading to catalysts with enhanced activity, selectivity, and stability. For example, the electron-withdrawing nature of fluorine can influence the Lewis basicity of the nitrogen atom in the azepane ring, which in turn can affect the catalytic cycle.

In materials science, fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Incorporating fluorinated azepane moieties into polymer backbones could lead to the development of new materials with tailored properties for applications in areas such as:

Advanced Coatings: Creating surfaces with enhanced hydrophobicity and durability.

Membranes: For gas separation or filtration applications.

Liquid Crystals: The rigid yet flexible nature of the azepane ring could be exploited in the design of new liquid crystalline materials.

Further research into the synthesis and characterization of azepane-containing polymers and ligands is needed to fully realize their potential in these fields.

Addressing Synthetic and Computational Challenges in Complex Fluorinated Heterocycles

Despite significant progress, the synthesis and computational modeling of complex fluorinated heterocycles like this compound continue to present challenges. researchgate.netacs.org

Synthetic Challenges:

Stereocontrol: The introduction of multiple fluorine atoms can create several stereocenters, and controlling the stereochemistry of the final product is a significant hurdle. beilstein-journals.org

Regioselectivity: In molecules with multiple potential fluorination sites, achieving high regioselectivity remains a key challenge. numberanalytics.com

Functional Group Tolerance: Many fluorination reactions require harsh conditions that are not compatible with sensitive functional groups present in complex molecules. numberanalytics.com

Computational Challenges:

Accurate Modeling of Fluorine Effects: The unique electronic properties of fluorine, such as its high electronegativity and ability to participate in non-covalent interactions, make it challenging to accurately model its effects on molecular conformation and reactivity using computational methods. acs.orgnih.gov

Force Field Development: The development of accurate force fields for molecular simulations of fluorinated compounds is an ongoing area of research. nih.gov Standard force fields may not adequately capture the subtle electronic effects of fluorine.

Conformational Complexity: The flexible seven-membered ring of azepane can adopt multiple low-energy conformations, making it computationally intensive to predict the preferred conformation of substituted derivatives. beilstein-journals.orgresearchgate.net

Addressing these synthetic and computational challenges will be crucial for advancing the field of fluorinated heterocycles and unlocking the full potential of compounds like this compound. Continued innovation in synthetic methodologies and the development of more sophisticated computational models will be essential for future progress. numberanalytics.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,5-Trifluoroazepane hydrochloride, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves fluorination of azepane precursors. A common approach includes sequential fluorination using agents like cesium fluoride (CsF) in polar aprotic solvents (e.g., DMSO) at controlled temperatures (50–80°C). For the trifluoro derivative, a multi-step strategy may be required: initial di-fluorination at the 4,4-positions, followed by selective fluorination at the 5-position using fluorinating reagents like Selectfluor™. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction yields depend on stoichiometric ratios, solvent choice, and exclusion of moisture .

Q. What spectroscopic methods are effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • NMR : 19F NMR^{19}\text{F NMR} is essential for confirming fluorine substitution patterns. Three distinct 19F^{19}\text{F} signals (δ ~-180 to -200 ppm) are expected. 1H NMR^{1}\text{H NMR} will show splitting patterns from adjacent fluorines (e.g., H-5 proton coupling with F-4 and F-5).
  • IR : Strong absorption bands for N–H (stretch ~3300 cm1^{-1}) and C–F (stretch ~1100–1200 cm1^{-1}).
  • MS : Molecular ion peaks at m/z corresponding to [C6_6H11_{11}F3_3N]+^+ (MW 170.16) with characteristic fragmentation patterns (e.g., loss of HCl).
  • X-ray crystallography (using SHELXL ) can resolve positional disorder in fluorine atoms.

Q. How does the trifluoro substitution influence the solubility and stability of this compound compared to non-fluorinated analogs?

  • Methodological Answer : The hydrochloride salt enhances water solubility due to ionic character. Fluorination increases lipophilicity (logP ~1.8) compared to azepane (logP ~0.5), affecting membrane permeability. Stability studies should assess hygroscopicity (store in desiccators at -20°C) and pH sensitivity (degradation above pH 7). Accelerated stability testing (40°C/75% RH) over 4 weeks is recommended to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the solid-state structure of this compound?

  • Methodological Answer : Use SHELXL for refinement with high-resolution data (resolution ≤0.8 Å). For positional disorder in fluorine atoms:

  • Apply twin refinement (e.g., BASF parameter adjustment).
  • Use restraints for F–C bond distances and angles based on DFT-optimized geometries.
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions. Contradictions in thermal parameters may require data collection at low temperature (100 K) to reduce dynamic disorder .

Q. What strategies mitigate regioisomeric impurities during fluorination steps in this compound synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use inline 19F NMR^{19}\text{F NMR} or LC-MS to track regioselectivity.
  • Byproduct Removal : Employ orthogonal purification (e.g., reverse-phase HPLC with trifluoroacetic acid modifier) to separate regioisomers.
  • Computational Guidance : Pre-screen fluorination pathways using DFT calculations (e.g., Gaussian 16) to predict activation energies for competing pathways. Adjust substituents (e.g., electron-withdrawing groups) to favor 5-fluorination .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on amine basicity).
  • Molecular Docking : Use AutoDock Vina to screen against targets like GPCRs or enzymes. Parameterize fluorine interactions with specialized force fields (e.g., CFF91).
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) based on fluorine’s influence on polarity .

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